C23H26N8O4S
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Overview
Description
The compound with the molecular formula C23H26N8O4S is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H26N8O4S typically involves multi-step organic reactions. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller organic molecules to form the larger compound.
Cyclization Reactions: These are used to form the ring structures present in the compound.
Functional Group Transformations: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of This compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled synthesis with precise reaction conditions.
Continuous Flow Reactors: Employed for high-throughput production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
C23H26N8O4S: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
C23H26N8O4S: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C23H26N8O4S exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
C23H26N8O4S: can be compared with other similar compounds to highlight its uniqueness:
Structural Analogues: Compounds with similar core structures but different functional groups.
Functional Analogues: Compounds with similar biological activities but different chemical structures.
List of Similar Compounds
C22H24N8O4S: A structurally similar compound with one less carbon atom.
C23H26N8O3S: A compound with a similar structure but one less oxygen atom.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
C23H26N8O4S is a synthetic compound that has garnered attention for its diverse biological activities. Understanding its mechanisms of action, therapeutic potential, and applications in various fields is essential for advancing research and development. This article provides a comprehensive overview of the biological activity of this compound, including case studies, research findings, and data tables summarizing its effects.
This compound belongs to a class of compounds characterized by their complex structure, which includes multiple functional groups that contribute to its biological activity. The compound's molecular formula indicates the presence of nitrogen (N), oxygen (O), sulfur (S), and carbon (C), which are crucial for its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzyme active sites, inhibiting their function. This property is particularly relevant in drug design, where targeting enzymes can modulate metabolic pathways.
- Receptor Modulation : this compound may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
- DNA Intercalation : The compound has the potential to insert itself between DNA base pairs, affecting replication and transcription processes, which can lead to cytotoxic effects in rapidly dividing cells.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.
- Antioxidant Properties : this compound has been found to exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may have implications in aging and chronic diseases .
- Anticancer Effects : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) value that suggests potent antimicrobial activity.
- Antioxidant Activity Assessment :
- In Vivo Cancer Model :
Data Tables
Properties
Molecular Formula |
C23H26N8O4S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl 5-amino-1-[2-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C23H26N8O4S/c1-4-34-21(32)13-9-26-30(17(13)24)19-16-12-7-6-11(3)8-15(12)36-20(16)29-23(28-19)31-18(25)14(10-27-31)22(33)35-5-2/h9-11H,4-8,24-25H2,1-3H3 |
InChI Key |
PXJKIKRMFKWNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CC(CC4)C)SC3=NC(=N2)N5C(=C(C=N5)C(=O)OCC)N)N |
Origin of Product |
United States |
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